Thiolan-3-ylmethanol
Description
Research Trajectory and Evolution of Thiolan-3-ylmethanol Studies
The specific research trajectory of this compound is best understood within the context of the evolving interest in thiolane-based compounds. While dedicated historical reviews focusing solely on this compound are not extensively documented, its study aligns with the broader trend of investigating sulfur-containing heterocycles for their synthetic utility and potential biological applications. Research into thiolane derivatives has seen continuous development, driven by the discovery of their presence in bioactive natural products and their utility as key structural elements in pharmaceuticals nih.gov. Studies exploring the synthesis and reactivity of various thiolane scaffolds, including those with functional groups like alcohols, have paved the way for the utilization of specific compounds like this compound. Recent research continues to explore novel synthetic methodologies for creating complex thiolane-containing structures, indicating an ongoing and expanding interest in this class of compounds .
Fundamental Role as a Chemical Research Substrate
This compound serves as a valuable research compound and a fundamental chemical building block in academic laboratories rsc.org. Its structure, featuring a reactive hydroxymethyl group attached to the thiolan ring, allows it to act as a precursor for the synthesis of more complex sulfur-containing molecules . Chemists utilize this compound to introduce the thiolan moiety into larger molecular frameworks, enabling the creation of derivatives with tailored chemical properties. Its role as a building block is crucial in medicinal chemistry and drug discovery, where access to diverse molecular fragments is essential for synthesizing and screening potential drug candidates lookchem.com. While specific reactions of this compound are not detailed extensively in readily available literature, the thiolan scaffold itself is known to be incorporated into compounds explored for various applications, highlighting the potential utility of functionalized thiolanes like this compound in synthetic strategies. Related thiolan derivatives have also been investigated for their potential as organocatalysts in asymmetric synthesis, underscoring the versatility of the thiolan framework in chemical research.
Physicochemical Properties of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiolan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZYALNIAFIXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Thiolan 3 Ylmethanol and Its Derivatives
Established Synthetic Pathways to Thiolan-3-ylmethanol
The synthesis of this compound typically involves strategies aimed at constructing the thiolan ring or functionalizing pre-existing thiolan scaffolds. While direct, widely published preparative routes specifically for this compound are not extensively detailed in the provided literature snippets, general approaches for similar saturated sulfur heterocycles offer insight into potential methodologies.
Preparative Routes and Key Reaction Conditions
The construction of the thiolan ring often relies on cyclization reactions involving precursors with appropriate sulfur and carbon functionalities. For instance, methods for synthesizing related saturated sulfur heterocycles like tetrahydrothiopyrans involve (3,5)-thionium-ene cyclization reactions mediated by Lewis acids such as boron trifluoride etherate nih.gov. These reactions typically react aldehydes with substituted thiols, forming the cyclic structure.
Another general strategy could involve the reduction of thiolan-3-carboxylic acid derivatives or thiolan-3-carboxaldehydes. For example, the reduction of ester or aldehyde functionalities to primary alcohols is a common transformation that can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under controlled conditions, often in ethereal or alcoholic solvents ambeed.comrsc.org.
The synthesis of disubstituted thiolan rings, such as [(3S,4R)-4-(hydroxymethyl)thiolan-3-yl]methanol, suggests that functionalization of the thiolan core at specific positions is achievable, potentially through multi-step sequences involving selective alkylation, oxidation, or reduction steps molaid.com.
Efficiency and Scalability Considerations in Synthesis
While specific efficiency metrics (yields, reaction times) and scalability assessments for this compound are not explicitly detailed in the reviewed literature, general principles of synthetic chemistry apply. The efficiency of any synthetic route is dictated by factors such as the availability and cost of starting materials, the number of synthetic steps, the yield of each step, and the ease of purification. For large-scale synthesis, considerations like reagent toxicity, reaction exothermicity, solvent usage, and waste generation become paramount. Methodologies that employ catalytic processes, atom-economic transformations, and milder reaction conditions are generally favored for scalability and sustainability rsc.org. The development of "concise and scalable asymmetric synthesis" is a general trend in modern organic chemistry nih.gov, which would be a desirable attribute for any industrial production of this compound or its derivatives.
Asymmetric Synthesis Approaches Utilizing this compound
This compound and its derivatives hold significant promise as chiral building blocks due to the inherent potential for stereoisomerism within the thiolan ring and at the carbon bearing the hydroxyl group.
This compound as a Chiral Building Block
This compound is recognized as a valuable chiral building block . Its structure allows for the introduction of stereochemical complexity into target molecules. When synthesized in enantiomerically pure forms, it can be used as a chiral synthon in the construction of complex pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both a thiol ether moiety and a primary alcohol offers multiple points for chemical modification and elaboration, enabling its incorporation into diverse molecular architectures. Derivatives of related thiolan compounds have been utilized in asymmetric transformations scilit.comlookchem.com, underscoring the potential of the thiolan scaffold in chiral synthesis.
Enantioselective Transformations and Stereochemical Control
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially over the other. While specific enantioselective routes to this compound are not detailed here, the compound itself can be a substrate for enantioselective transformations. For example, asymmetric hydrogenation or other catalytic asymmetric reactions could be applied to functionalize the thiolan ring or modify the hydroxymethyl group stereoselectively rsc.org. The development of catalytic enantioselective methods is a key area in modern synthetic chemistry, enabling the efficient production of chiral compounds with high enantiomeric purity scilit.comrsc.orgnih.gov.
Diastereoselective Synthesis Strategies
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers within a molecule. When this compound is used as a building block, or when its derivatives are synthesized, diastereoselective strategies are crucial for controlling the spatial arrangement of atoms. For instance, reactions involving chiral auxiliaries, substrate control, or chiral catalysts can lead to the formation of specific diastereomers. Literature on related heterocycles demonstrates the application of diastereoselective cyclization reactions, such as the (3,5)-thionium-ene cyclization for tetrahydrothiopyrans nih.gov, and various methods for controlling stereochemistry in ring formations nih.govnih.govrsc.orgrsc.org. These principles can be extrapolated to the synthesis and functionalization of thiolan-based compounds, ensuring the precise construction of desired stereoisomers.
Compound List:
this compound
Chemical Reactivity and Mechanistic Investigations of Thiolan 3 Ylmethanol
Fundamental Reaction Pathways and Transformations
The primary alcohol moiety in Thiolan-3-ylmethanol can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. The sulfur atom in the thiolane ring can also participate in reactions, notably oxidation to sulfoxides or sulfones, or act as a nucleophile under certain conditions.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, mild oxidants like pyridinium (B92312) chlorochromate (PCC) can yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the carboxylic acid. The sulfur atom in the thiolane ring can also be oxidized to a sulfoxide (B87167) or sulfone using oxidants like hydrogen peroxide or peroxy acids. smolecule.com
Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (acid chlorides, anhydrides) to form esters, and with alkyl halides or sulfates under basic conditions to form ethers.
Nucleophilic Reactions of Sulfur: The sulfur atom in the thiolane ring, possessing lone pairs of electrons, can act as a nucleophile. This nucleophilicity can be exploited in reactions such as alkylation or coordination with metal centers. researchgate.net
Role of the Thiolane Ring in Directing Reactivity
The thiolane ring, being a saturated sulfur heterocycle, influences the reactivity of the attached hydroxymethyl group and can itself participate in reactions. The presence of sulfur, with its available lone pairs and potential for oxidation, adds a unique dimension to the molecule's chemistry. While the ring is saturated and generally stable, its conformation and the electronic effects of the sulfur atom can subtly influence reaction rates and regioselectivity. For example, the sulfur atom can stabilize adjacent carbocations through resonance or inductive effects, potentially influencing reaction mechanisms. algoreducation.commsu.edu
Electrophilic and Nucleophilic Characteristics of this compound
This compound possesses both nucleophilic and electrophilic centers.
Nucleophilic Centers: The oxygen atom of the hydroxyl group and the sulfur atom of the thiolane ring are the primary nucleophilic sites. The oxygen atom, with its lone pairs, readily participates in reactions involving protonation or attack by electrophiles. The sulfur atom, also possessing lone pairs, can act as a nucleophile, particularly in reactions with soft electrophiles or in coordination chemistry. unacademy.comsaskoer.cabyjus.com
Electrophilic Centers: The carbon atom directly bonded to the hydroxyl group can become electrophilic upon protonation of the oxygen atom, making it susceptible to nucleophilic attack. Similarly, if the sulfur atom is oxidized to a sulfonium (B1226848) ion, it can also become an electrophilic center. unacademy.comsaskoer.cabyjus.com
Elucidation of Reaction Mechanisms
Understanding the mechanisms by which this compound reacts is key to predicting its behavior and optimizing synthetic routes.
Proton transfer is a fundamental process in many reactions involving alcohols and sulfur heterocycles. In this compound, proton transfer can occur at the hydroxyl group or potentially involve the sulfur atom under specific conditions.
Acid-Base Chemistry: The hydroxyl group can be protonated by acids, increasing the electrophilicity of the adjacent carbon. Conversely, under basic conditions, the hydroxyl proton can be abstracted by a base, forming an alkoxide. saskoer.camasterorganicchemistry.comias.ac.inresearchgate.netpsu.edu These proton transfer events are often the initial steps in many reactions, such as SN1 or E1 pathways. The sulfur atom, while less basic than oxygen, can also be protonated under strongly acidic conditions.
Reactions involving nucleophilic attack are common for this compound, particularly at the carbon atom bearing the hydroxyl group, which can be converted into a good leaving group.
SN1 and SN2 Mechanisms: When the hydroxyl group is converted into a better leaving group (e.g., by protonation or tosylation), the molecule can undergo nucleophilic substitution. If the carbon atom becomes part of a carbocation intermediate (e.g., after protonation and loss of water), SN1-type reactions can occur, often involving rearrangements. byjus.comksu.edu.saulethbridge.casavemyexams.com Alternatively, if the leaving group departs concurrently with nucleophilic attack, an SN2 mechanism is possible, typically favored for primary or secondary carbons and leading to inversion of configuration. byjus.comulethbridge.casavemyexams.comrammohancollege.ac.inlibretexts.org The thiolane ring itself is generally stable and does not readily act as a leaving group.
Carbocation rearrangements are a significant aspect of reaction mechanisms when carbocation intermediates are involved.
Hydride and Alkyl Shifts: If a carbocation is formed adjacent to the thiolane ring or at the carbon bearing the former hydroxyl group, hydride or alkyl shifts can occur to form more stable carbocations. These rearrangements are driven by the formation of more substituted or resonance-stabilized carbocations. libretexts.orgallen.in While specific examples for this compound are not detailed in the provided snippets, the general principles of carbocation rearrangement would apply if such intermediates were generated. libretexts.orgberhamporegirlscollege.ac.inbdu.ac.in The sulfur atom's electron-donating ability could potentially influence the stability of adjacent carbocations, thereby affecting the propensity for rearrangement.
Data Table: Representative Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type | Key Transformation |
| Oxidation (Alcohol) | PCC, CH₂Cl₂ | Thiolan-3-carbaldehyde | -CH₂OH → -CHO |
| Oxidation (Alcohol) | KMnO₄, H₂O/NaOH | Thiolan-3-carboxylic acid | -CH₂OH → -COOH |
| Esterification | RCOOH, H⁺ catalyst | Thiolan-3-ylmethyl ester | -CH₂OH + RCOOH → -CH₂OCOR + H₂O |
| Etherification | RX, Base (e.g., NaH) | Thiolan-3-ylmethyl ether | -CH₂OH + RX → -CH₂OR + HX |
| Sulfur Oxidation | H₂O₂, CH₃COOH | This compound sulfoxide/sulfone | S → S=O or S(=O)₂ |
| Nucleophilic Substitution | 1. TsCl, Pyridine (B92270) 2. Nu⁻ (e.g., CN⁻) | Thiolan-3-ylmethyl derivative (e.g., nitrile) | -CH₂OH → -CH₂OTs (leaving group) → -CH₂Nu |
Compound List
this compound
3-(hydroxymethyl)thiolane
3-hydroxymethyltetrahydrothiophene
Thiolan-3-carbaldehyde
Thiolan-3-carboxylic acid
Thiolan-3-ylmethyl ester
Thiolan-3-ylmethyl ether
this compound sulfoxide
this compound sulfone
Thiolan-3-ylmethyl derivative
Cyclization Mechanisms
While direct, specific studies detailing the cyclization mechanisms of this compound itself were not extensively found within the provided literature snippets, general principles of cyclization reactions applicable to molecules with similar functional groups can be inferred. Cyclization reactions typically involve the formation of a ring structure through intramolecular bond formation. For a molecule like this compound, which possesses a cyclic thioether (thiolane ring) and a primary alcohol functional group, potential cyclization pathways could involve reactions at either of these sites or a concerted process.
General photochemical cyclization mechanisms, such as those observed in photoactivatable protecting groups (PPGs), involve the formation of reactive intermediates that can undergo ring closure acs.orgnih.gov. For instance, the photolysis of certain ortho-nitrobenzyl (oNB) derivatives proceeds via an aci-nitro intermediate that undergoes irreversible cyclization to form a dihydrobenz[c]isoxazol-ol, followed by ring-opening to release a functional group acs.orgnih.gov. While this mechanism pertains to the protecting group itself, it illustrates the concept of photochemical induction of cyclization.
Another relevant class of reactions includes Michael-initiated ring closure (MIRC) reactions, which typically involve a Michael addition followed by an intramolecular cyclization step, often catalyzed by organocatalysts, leading to the formation of cyclic structures such as cyclopropanes rsc.org. The specific functional groups and stereochemistry of the reactants and catalysts dictate the feasibility and outcome of such cyclizations. Although this compound's direct participation in such documented MIRC reactions was not detailed in the provided snippets, its structural features could potentially be amenable to analogous transformations under specific catalytic conditions.
Radical Chemistry Involving this compound
The radical chemistry of this compound is an area where its structural components—the thiolane ring and the hydroxymethyl group—could play significant roles. Radical reactions are characterized by the involvement of species with unpaired electrons, often initiated by homolytic bond cleavage or single-electron transfer processes mdpi.com.
General principles of radical chemistry in organic synthesis highlight various initiation methods, including photocatalysis and the use of radical initiators like triethylborane (B153662) (Et₃B) mdpi.com. The thiolane ring, a five-membered saturated heterocycle containing sulfur, presents potential sites for radical attack or participation. For example, C-H bonds adjacent to the sulfur atom (alpha-hydrogens) can be susceptible to hydrogen atom abstraction by radicals, leading to the formation of carbon-centered radicals stabilized by the sulfur atom mdpi.comlookchem.com. Such stabilized radicals can then participate in propagation steps, such as addition to unsaturated systems or further radical transformations.
The primary alcohol group (-CH₂OH) in this compound also offers avenues for radical-based transformations. Alcohols can undergo hydrogen atom abstraction from the hydroxyl group or from the alpha-carbon, leading to alkoxy or alkyl radicals, respectively mdpi.com. These radical intermediates can then engage in various reactions, including oxidation, reduction, or coupling. Furthermore, the sulfur atom within the thiolane ring might influence the reactivity of nearby C-H bonds or participate directly in radical processes, potentially involving sulfur-centered radicals or oxidation states. While specific studies on this compound's radical chemistry were not detailed, the general reactivity patterns of thioethers and primary alcohols provide a framework for understanding its potential behavior in radical environments mdpi.comlookchem.com.
Data Tables
Based on the provided search results, specific experimental data detailing the quantitative findings for cyclization mechanisms or radical chemistry directly involving this compound were not available. The snippets discuss general mechanisms, related compounds, or computed properties, rather than empirical data for the target molecule in these specific reaction types. Therefore, data tables based on the text cannot be generated for this article.
Compound List
this compound
1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol
1-[1-(Thiolan-3-yl)-2,3-dihydroindol-4-yl]ethanol
oNB derivative
aci-nitro intermediate
1,3-dihydrobenz[c]isoxazol-1-ol
o-nitrosobenzaldehyde
thiocoumarin 74
perylen-3-yl)methanol
nitrodibenzofuran 8a (NDBF)
3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl group (DMNPB)
2-(3,4-methylenedioxy-6-nitrophenyl)-propoxycarbonyl group (MNPPOC)
4,5,6,7-tetrahydro-benzothiophene derivatives
(TMS)₃SiH
t-BuOOH
RBr
β-carbolines
δ-carbolines
Isoniazid
ammonium (B1175870) ylide
tert-butyl acrylate (B77674)
chiral tertiary amine
α-purine acrylate
tert-butyl-2-bromoacetate
Advanced Spectroscopic Analysis and Structural Elucidation of Thiolan 3 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of Thiolan-3-ylmethanol is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The hydroxymethyl group (-CH₂OH) will likely show a signal for the methylene (B1212753) protons (-CH₂-) in the range of 3.5-4.5 ppm, influenced by the adjacent oxygen atom pdx.edumsu.edu. The hydroxyl proton (-OH) signal is typically a broad singlet, with its chemical shift being concentration and temperature-dependent, often appearing between 1-5 ppm msu.edu. The protons on the thiolan ring (tetrahydrothiophene ring) will resonate in the aliphatic region, generally between 1.5-3.0 ppm. Specifically, the protons adjacent to the sulfur atom (at C2 and C5) are expected to appear further downfield (around 2.5-3.0 ppm) compared to those at C4, due to the deshielding effect of sulfur pdx.edumsu.edu. The proton at C3, directly bonded to the hydroxymethyl group, will also reside in the aliphatic region, its exact position influenced by its neighbors.
The ¹³C NMR spectrum will provide complementary information. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to resonate in the range of 60-70 ppm due to the attached oxygen pdx.edumsu.edu. The ring carbons will appear in the aliphatic region. The carbon directly bonded to sulfur (C2 and C5) are typically found around 25-35 ppm, while C3 and C4, being less influenced by sulfur, might resonate at slightly higher or lower fields depending on their specific environment.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| -CH₂OH | 3.5 – 4.5 | 60 – 70 | Methylene protons deshielded by oxygen. Carbon attached to OH. |
| -OH | 1.0 – 5.0 (broad singlet) | N/A | Highly variable, concentration/temperature dependent. |
| Ring -CH₂- (α to S) | 2.5 – 3.0 | 25 – 35 | Protons and carbons adjacent to sulfur. |
| Ring -CH- (attached to CH₂OH) | 1.5 – 2.5 | 35 – 45 | Carbon attached to the hydroxymethyl group. |
| Ring -CH₂- (β to S) | 1.5 – 2.5 | 20 – 30 | Protons and carbons further from sulfur. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H couplings, allowing the identification of protons that are vicinal (separated by three bonds) or through-bond coupled columbia.eduuvic.cagithub.ioresearchgate.net. For this compound, COSY would help establish the spin systems within the thiolan ring and correlate the protons of the hydroxymethyl group to the ring proton at C3.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹JCH coupling) columbia.eduuvic.cagithub.io. This technique would confirm which proton signals in the ¹H NMR spectrum correspond to which carbon signals in the ¹³C NMR spectrum, thereby assigning specific protons to specific carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (long-range couplings) columbia.eduuvic.cagithub.ioresearchgate.net. This is crucial for connecting different parts of the molecule. For this compound, HMBC would be vital in confirming the attachment of the hydroxymethyl group to C3 by correlating the protons of the -CH₂OH group with the C3 carbon, and also in establishing the ring structure by correlating protons on one side of the ring to carbons on the other.
These 2D NMR experiments, when analyzed together, provide a comprehensive map of the molecular connectivity, confirming the proposed structure of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the characteristic frequencies at which molecules vibrate, providing insights into their functional groups and, to some extent, their conformation.
Characteristic Absorption Bands and Functional Group Identification
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the hydroxyl group (-OH) will be indicated by a broad and strong absorption band in the region of 3200-3650 cm⁻¹ due to O-H stretching vibrations upi.edulibretexts.org. Aliphatic C-H stretching vibrations from the thiolan ring and the methylene group of the hydroxymethyl substituent will typically appear in the range of 2850-2960 cm⁻¹ libretexts.org. The C-O stretching vibration of the primary alcohol will likely be observed around 1050-1150 cm⁻¹ upi.edu. The C-S stretching vibration, characteristic of the thioether linkage in the thiolan ring, usually appears in the fingerprint region, often between 600-800 cm⁻¹, though it can be weak and difficult to assign definitively spectroscopyonline.com.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. Similar functional groups will show characteristic bands. The O-H stretch might appear as a sharper band compared to IR, and C-H stretches will also be present. Raman spectroscopy can be particularly useful for identifying C-C and C-S bonds in cyclic systems.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
| -OH (Alcohol) | O-H Stretching | 3200 – 3650 | Broad, Strong |
| C-H (Aliphatic) | C-H Stretching | 2850 – 2960 | Medium |
| C-O (Alcohol) | C-O Stretching | 1050 – 1150 | Medium |
| C-S (Thioether) | C-S Stretching (in ring) | 600 – 800 | Weak |
Conformational Insights from Vibrational Spectra
Vibrational spectra can offer insights into the conformational preferences of molecules. Subtle changes in band positions, shapes, or relative intensities in FT-IR and Raman spectra can arise from different conformers due to variations in bond lengths, bond angles, and torsional angles spectroscopyonline.comnih.govnih.govtu-braunschweig.de. For this compound, the flexibility of the thiolan ring and the orientation of the hydroxymethyl group could lead to observable conformational effects in its vibrational spectra, although detailed analysis would require comparison with computed spectra or experimental data under varying conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions with very high precision uobabylon.edu.iqoregonstate.edulibretexts.org.
For this compound, the molecular formula is C₅H₁₀OS. The nominal molecular weight is 118 g/mol . Using HRMS, the exact monoisotopic mass can be calculated based on the precise masses of its constituent atoms:
Carbon (¹²C): 12.000000 Da
Hydrogen (¹H): 1.007825 Da
Sulfur (³²S): 31.972071 Da
Oxygen (¹⁶O): 15.994915 Da
The exact mass of this compound is calculated as: (5 × 12.000000) + (10 × 1.007825) + (1 × 31.972071) + (1 × 15.994915) = 60.000000 + 10.078250 + 31.972071 + 15.994915 = 118.045236 Da .
HRMS would provide a measurement of the ion's m/z value to several decimal places, allowing for the unambiguous determination of the molecular formula by distinguishing it from other possible elemental compositions that might have the same nominal mass. For instance, it can differentiate C₅H₁₀OS from other compounds with a nominal mass of 118 Da but different atomic compositions. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, further aiding in the confirmation of the molecule's identity.
X-ray Crystallography for Solid-State Structural Determination
While specific published X-ray crystallographic data for this compound was not readily found in the provided search results, the general principles apply. For a compound like this compound, X-ray crystallography would involve:
Crystal Growth: Obtaining single crystals of this compound of sufficient size and quality.
X-ray Diffraction: Exposing these crystals to a beam of X-rays.
Data Collection: Recording the resulting diffraction pattern, which consists of a series of spots.
Structure Solution and Refinement: Processing the diffraction data to determine the unit cell dimensions, space group, and the electron density map. This map allows for the placement of atoms, followed by refinement to achieve the best fit to the experimental data.
The resulting structural information would typically include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal lattice.
Space Group: A symbol describing the symmetry of the crystal.
Atomic Coordinates: The precise three-dimensional coordinates of each atom in the molecule.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing insights into the molecule's geometry.
Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding, which can significantly influence bulk properties.
Hypothetical Data Table for X-ray Crystallography of this compound (Illustrative)
| Parameter | Value (Example) | Unit | Description |
| Chemical Formula | C₅H₁₀OS | - | Molecular formula of this compound |
| Molecular Weight | 118.20 | g/mol | Molar mass of the compound |
| Crystal System | Monoclinic | - | Crystal lattice system |
| Space Group | P2₁/c | - | Symmetry of the crystal |
| Unit Cell Length a | 8.5 | Å | Length of the 'a' axis |
| Unit Cell Length b | 7.2 | Å | Length of the 'b' axis |
| Unit Cell Length c | 10.1 | Å | Length of the 'c' axis |
| Unit Cell Angle α | 90.0 | ° | Angle between 'b' and 'c' axes |
| Unit Cell Angle β | 105.5 | ° | Angle between 'a' and 'c' axes |
| Unit Cell Angle γ | 90.0 | ° | Angle between 'a' and 'b' axes |
| Z (Formula Units/Cell) | 4 | - | Number of formula units per unit cell |
| Density | 1.25 | g/cm³ | Crystal density |
| R₁ (wR₂) | 0.045 (0.112) | - | Refinement factor indicating data fit quality |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy encompasses techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which probe the differential interaction of chiral molecules with circularly polarized light wikipedia.orgnih.govsemanticscholar.orgnumberanalytics.commgcub.ac.incas.cz. These methods are indispensable for determining the enantiomeric purity (or enantiomeric excess, % ee) of chiral compounds, which is critical in fields like pharmaceuticals where different enantiomers can exhibit vastly different biological activities and toxicities numberanalytics.comtcichemicals.com.
For this compound, which possesses a chiral center at the 3-position of the thiolane ring, chiroptical spectroscopy can provide valuable information about its stereochemical composition.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength wikipedia.orgnih.govnumberanalytics.commgcub.ac.in. Chiral molecules absorb these two forms of polarized light to different extents, resulting in a CD spectrum that is characteristic of the molecule's absolute configuration. For a racemic mixture (equal amounts of both enantiomers), the CD signal is typically zero. By comparing the CD spectrum of a sample to that of a known enantiomer or by using computational methods to predict spectra, the enantiomeric excess can be quantified nih.govsemanticscholar.org.
Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific rotation of a chiral compound with respect to the wavelength of light wikipedia.orgmgcub.ac.in. Similar to CD, ORD spectra are unique to chiral molecules and can be used to assess enantiomeric purity. The relationship between ORD and CD is complex but fundamental; CD arises from differential absorption, while ORD arises from differential refractive index (circular birefringence) wikipedia.orgmgcub.ac.in.
Methods for Enantiomeric Excess Determination using Chiroptical Spectroscopy:
Comparison with Standards: If spectra for pure enantiomers of this compound are available, the enantiomeric excess of a sample can be determined by comparing its CD or ORD spectrum to these standards.
Anisotropy Factor (g): The anisotropy factor, defined as g = ΔA / A (where ΔA is the difference in absorption of left and right circularly polarized light, and A is the total absorption), can be determined for each wavelength. This factor is independent of concentration and path length and can be used to assess the intrinsic chiroptical properties and predict potential enantiomeric enrichment in photochemical reactions semanticscholar.org.
Calibration Curves: For compounds with suitable chromophores, calibration curves can be constructed by measuring the CD signal at a specific wavelength for mixtures of known enantiomeric excess. This allows for the quantification of unknown samples nih.gov.
HPLC-CD Coupling: High-Performance Liquid Chromatography (HPLC) coupled with a CD detector can provide both separation of enantiomers and their chiroptical characterization, often yielding more robust results than standalone CD spectroscopy, especially when pure enantiomer standards are unavailable nih.govuma.es.
Hypothetical Data Table for Chiroptical Spectroscopy of this compound (Illustrative)
| Technique | Wavelength (nm) | Signal Type | Value (Example) | Units | Interpretation for Enantiomeric Purity |
| CD | 220 | Δε | +2.5 | M⁻¹cm⁻¹ | Positive Cotton effect, indicative of one enantiomer's presence. |
| CD | 220 | Δε | -2.5 | M⁻¹cm⁻¹ | Negative Cotton effect, indicative of the other enantiomer. |
| CD | 220 | Δε | 0.0 | M⁻¹cm⁻¹ | Racemic mixture (50:50 enantiomer ratio). |
| CD | 220 | Δε | +1.875 | M⁻¹cm⁻¹ | Sample with ~87.5% ee (assuming + enantiomer is dominant and linear relationship). |
| ORD | 300 | [α] | +50 | deg dm⁻¹ (g/mL)⁻¹ | Specific rotation at a given wavelength. |
| ORD | 300 | [α] | -50 | deg dm⁻¹ (g/mL)⁻¹ | Specific rotation of the opposite enantiomer. |
| ORD | 300 | [α] | 0 | deg dm⁻¹ (g/mL)⁻¹ | Racemic mixture. |
The search results indicate that while computational chemistry methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, ab initio calculations, and conformational analysis are widely applied to study molecular properties and reactivity, there is no specific scientific literature found that details these studies for the compound "this compound."
The provided search queries did not yield any direct studies or data pertaining to this compound in the context of quantum chemical calculations, electronic structure analysis, NBO analysis, electrostatic potential surfaces, ab initio methods, or conformational analysis. The available search results discuss these computational techniques in relation to other molecules or general chemical principles.
Compound Name List:
this compound
The provided search results offer general information on computational chemistry, molecular dynamics (MD) simulations, reaction mechanisms, transition states, activation energies, reaction coordinate mapping, solvent effects, and machine learning applications. However, no specific studies or data pertaining to the chemical compound "this compound" were found in relation to these computational chemistry topics.
Compound Name List:
this compound
Theoretical and Computational Chemistry Studies on Thiolan 3 Ylmethanol
Machine Learning Applications in Thiolan-3-ylmethanol Research
Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity is a cornerstone of modern computational chemistry. These studies aim to understand how molecules will interact, which reaction pathways are most likely to occur, and why certain products are favored over others. Advanced computational methods, such as Density Functional Theory (DFT), coupled with techniques like ab initio molecular dynamics (AIMD) and transition state theory, allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers cecam.orgmit.eduhrsmc.nlescholarship.orguniversiteitleiden.nlwashington.eduwikipedia.org. These calculations can provide insights into factors influencing reaction rates and regioselectivity or stereoselectivity icgm.frrsc.orgcam.ac.uk. Machine learning (ML) strategies are also increasingly integrated into computational reaction prediction, enhancing the speed and accuracy of identifying new reaction pathways cecam.orgmit.eduengineering.org.cnchemrxiv.orgthapar.edu.
However, specific research focusing on the prediction of reactivity and selectivity for This compound using these advanced computational chemistry methods was not identified in the provided search results. While the general principles and methodologies for predicting reactivity and selectivity are well-established and applicable to a wide range of organic molecules, dedicated computational studies detailing the reactivity profile or selectivity of this compound were not found. Therefore, no specific research findings or data tables pertaining to the reactivity and selectivity prediction of this compound can be presented here.
QSAR/QSPR Approaches for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are powerful computational techniques used to correlate the chemical structure of a molecule with its biological activity (QSAR) or physicochemical properties (QSPR) researchgate.netopenbioinformaticsjournal.comijapbjournal.comajrconline.orgjddtonline.info. These methods involve the generation of molecular descriptors (e.g., topological, electronic, steric, physicochemical properties like logP, TPSA) and the application of statistical or machine learning models to establish predictive relationships researchgate.netopenbioinformaticsjournal.comijapbjournal.com. QSAR/QSPR models are invaluable for optimizing lead compounds in drug discovery and materials science by predicting how structural modifications might influence activity or properties, thereby guiding synthetic efforts towards molecules with improved characteristics openbioinformaticsjournal.comijapbjournal.comajrconline.orgjddtonline.info. For instance, parameters like logP, TPSA, and solubility are often predicted using QSPR models nih.gov.
Similarly, specific published QSAR or QSPR studies dedicated to This compound were not found within the scope of the provided search results. While computational modeling and QSAR/QSPR are widely applied in chemical research, no dedicated studies focusing on the optimization of this compound through these approaches were identified. Consequently, no specific research findings or data tables detailing QSAR/QSPR analyses for this compound can be presented.
Compound List:
this compound
Advanced Applications and Research Horizons of Thiolan 3 Ylmethanol
Thiolan-3-ylmethanol as a Precursor for Heterocyclic Compounds
The structural framework of this compound is a valuable starting point for the synthesis of more complex heterocyclic architectures. The primary alcohol group can be readily converted into other functionalities, such as halides or tosylates, to facilitate subsequent intramolecular or intermolecular cyclization reactions. For instance, oxidation of the alcohol to an aldehyde, followed by condensation with a binucleophile, can lead to the formation of fused ring systems.
One synthetic strategy involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a reagent that contains a second reactive site. Subsequent reaction, often involving the sulfur atom of the thiolane ring or an adjacent carbon, can lead to the formation of bicyclic compounds. These methods are analogous to established procedures for creating complex heterocyclic structures from simpler precursors. chemicalpapers.comresearchgate.netamazonaws.comepstem.net The synthesis of novel heterocyclic compounds often relies on the strategic use of such bifunctional precursors to build molecular complexity efficiently. ekb.egresearchgate.netresearchgate.net
Integration into Sulfur-Containing Polymer Architectures
The incorporation of the thiolane moiety into polymer backbones can impart unique properties, such as high refractive indices, enhanced thermal stability, and affinity for heavy metal ions. wiley-vch.de this compound serves as a key monomer for introducing these characteristics into various polymer systems.
The synthesis of polymers from this compound can be achieved through several modern polymerization techniques. The hydroxyl group allows for its use in condensation polymerizations to form polyesters or polyethers. Alternatively, it can be modified to introduce other polymerizable groups.
A particularly effective method is the thiol-ene click reaction . mdpi.comresearchgate.net The thiolane ring can be opened, or the alcohol group can be converted into a thiol, creating a dithiol monomer. This monomer can then be reacted with di-enes or di-ynes in the presence of a radical initiator or UV light to produce poly(thioether)s. This approach is highly efficient, atom-economical, and proceeds under mild conditions. mdpi.comnsf.gov Another approach is inverse vulcanization , where the compound can be co-polymerized with elemental sulfur to create high-sulfur-content polymers with unique optical and electrochemical properties. mdpi.comnsf.gov
| Polymerization Method | Monomer Type Derived from this compound | Co-monomer | Resulting Polymer Type | Key Advantages |
|---|---|---|---|---|
| Condensation Polymerization | Diol (Thiolan-3,4-diol) or Dicarboxylic Acid | Dicarboxylic Acid or Diol | Polyester | Well-established; good thermal properties. |
| Thiol-ene "Click" Reaction | Dithiol (after ring opening/modification) | 1,4-Divinylbenzene | Poly(thioether) | High yield, atom economy, mild conditions. researchgate.net |
| Inverse Vulcanization | Unsaturated derivative (e.g., allyl ether) | Elemental Sulfur (S8) | High-Sulfur-Content Polymer | High refractive index, recyclable materials. nsf.gov |
The inclusion of the thiolane ring within a polymer chain significantly influences the material's bulk properties. The flexible, non-planar structure of the thiolane ring can disrupt chain packing and lower the crystallinity of the resulting polymer, leading to amorphous materials with lower melting points but increased solubility. rsc.org
Conversely, the high polarizability of the sulfur atom enhances the refractive index of the polymer, a desirable characteristic for optical applications. wiley-vch.de The thermal stability of sulfur-containing polymers is generally robust, with degradation temperatures often exceeding 300°C. nih.gov The relationship between the concentration of thiolane units and the polymer's properties allows for fine-tuning of its characteristics for specific applications. For instance, increasing the thiolane content can systematically alter the glass transition temperature (Tg) and mechanical modulus of copolyesters. tandfonline.com
| Property | Effect of Thiolane Moiety | Underlying Structural Reason | Potential Application |
|---|---|---|---|
| Refractive Index | Increase | High polarizability of the sulfur atom. wiley-vch.de | Optical lenses, coatings |
| Glass Transition Temp. (Tg) | Tunable | Alters chain flexibility and intermolecular forces. tandfonline.com | Engineered plastics |
| Crystallinity | Decrease | The non-planar ring disrupts regular chain packing. rsc.org | Amorphous materials, membranes |
| Thermal Stability | High | Strong carbon-sulfur bonds in the backbone. nih.gov | High-performance materials |
Role in Ligand Design and Coordination Chemistry
The thioether sulfur atom in this compound is a soft donor, making it an excellent coordinating agent for soft or borderline metal ions such as palladium(II), platinum(II), silver(I), and copper(I). researchgate.netsemanticscholar.org The adjacent hydroxyl group provides a convenient handle for synthesizing polydentate ligands with tailored properties.
This compound is a precursor for various ligand types, most notably bidentate and tridentate ligands. The synthesis typically involves modification of the hydroxyl group. For example, reaction with a halo-functionalized pyridine (B92270) or amine can yield [S, N] donor ligands. researchgate.net Etherification with 2-(diphenylphosphino)ethanol (B3393359) could produce an [S, P] hemilabile ligand, where the thioether provides a stable anchor and the phosphine (B1218219) group can reversibly bind to a metal center. researchgate.net The modular synthesis allows for systematic variation of the ligand's steric and electronic properties to control the behavior of the resulting metal complex. researchgate.net
Ligands derived from this compound form stable complexes with a range of transition metals. The coordination geometry is dictated by the nature of the metal ion and the specific donor atoms in the ligand. For square planar d8 metals like Pd(II), [S, N] ligands derived from this compound are expected to form stable chelate rings.
Metal-thiolate bonds are crucial in bioinorganic chemistry, and complexes featuring thioether ligands serve as models for understanding enzymatic processes. nih.gov The study of these complexes involves techniques such as NMR spectroscopy, X-ray crystallography, and conductometric methods to determine their structure, stability, and solution behavior. mdpi.commspmbeed.com The stability constants (Ke) and thermodynamic parameters (ΔG°) of complexation provide quantitative insight into the ligand's affinity for different metal ions, revealing its potential for applications in metal separation or sensing. mdpi.com
Insufficient Information Found to Generate Article on the in Asymmetric Catalysis
Following a comprehensive search of available scientific literature and resources, it has been determined that there is insufficient specific information regarding the application of "this compound" in the field of asymmetric catalysis to generate a detailed and scientifically accurate article as per the requested outline.
The investigation, which focused on the development of this compound-based organocatalysts and its role in chiral induction in stereoselective reactions, did not yield substantial research findings, data, or examples of its use in these specific contexts. The scientific community's current body of published work does not appear to extensively cover or establish "this compound" as a significant compound for the development of organocatalysts or as a key agent for chiral induction.
While the principles of asymmetric catalysis and the use of various chiral molecules as organocatalysts are well-documented, the specific contributions of "this compound" to this field are not detailed in the accessible literature. Therefore, constructing an article that is both thorough and adheres to the strict content requirements of the provided outline is not feasible at this time.
Table of Compounds Mentioned:
Since no specific organocatalysts or reaction components based on this compound were identified, a table of relevant compounds cannot be generated.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Thiolan-3-ylmethanol (CAS 720719-20-0) is an organosulfur compound with a molecular weight of approximately 118.19 g/mol , typically available at 95% purity. Academic contributions have established its identity and availability as a research chemical, highlighting its potential as a versatile building block in organic synthesis. Its structure, featuring a thiolan ring and a primary alcohol, suggests utility in synthesizing complex organosulfur compounds relevant to medicinal chemistry and materials science.
Unexplored Research Avenues and Challenges
Further research is needed to fully characterize this compound's physicochemical properties, including precise melting/boiling points and solubility profiles, which would aid in process development. Comprehensive studies on its reactivity, stereoselective transformations, and the behavior of its sulfur atom under various catalytic conditions are warranted. Challenges include optimizing synthesis for higher yields and purity, managing potential odors, and understanding the thiolan ring's stability across diverse chemical environments.
Potential for Novel Applications in Chemical Sciences and Materials
The unique combination of a cyclic thioether and a primary alcohol offers opportunities for novel applications. In chemical sciences, it can serve as a key intermediate for synthesizing complex heterocyclic structures or chiral organosulfur compounds with potential biological activities. In materials science, its reactivity could enable its incorporation into polymers or its use in surface modification, leading to new functional materials with tailored electronic or optical properties.
Interdisciplinary Perspectives in this compound Research
Interdisciplinary approaches can significantly advance research on this compound. Collaboration between synthetic organic chemists and medicinal chemists could uncover its utility in drug discovery. Materials scientists can explore its integration into polymers or surface coatings. Computational chemists can model its reactivity and properties to guide synthetic design and application development. Analytical chemists can focus on developing efficient detection and quantification methods.
Compound List:
this compound
Tetrahydro-3-thienylmethanol
[(Thiolan-3-yl)methyl]hydrazine dihydrochloride (B599025)
1-(Aminomethyl)cyclopropylmethanol
3-[(Thiolan-3-yl)amino]propan-1-ol
Tetrahydrothiophen-3-one (Related compound)
Thiolan-3-ol (Related compound)
Thiolan-3-one (Related compound)
Q & A
Q. What are the recommended synthetic routes for Thiolan-3-ylmethanol, and how can reaction conditions be optimized to improve yield?
this compound can be synthesized via nucleophilic substitution or reduction of its thiolane-derived precursors. For example, methods analogous to triarylmethane synthesis (e.g., using T3-Cl as a starting material) may be adapted, with careful control of temperature and solvent polarity to minimize side reactions . Optimization should include iterative testing of catalysts (e.g., palladium or nickel complexes) and reaction times, followed by purification via column chromatography. Yield improvements often require inert atmospheres and moisture-free conditions to prevent oxidation of the thiolane ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
Key techniques include:
- 1H/13C NMR : To confirm the structure by identifying protons on the thiolane ring (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to sulfur) and the hydroxyl group (broad peak ~1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₁₂OS requires m/z 132.07) and fragmentation patterns .
- IR Spectroscopy : To detect O-H stretches (~3200–3600 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Data validation requires cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) and peer-reviewed literature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Employ fume hoods to prevent inhalation of vapors or dust, as thiolane derivatives may irritate mucous membranes .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose in sealed containers labeled for sulfur-containing waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., unexpected ring-opening or oxidation products) may arise from trace impurities or solvent effects. Mitigation strategies include:
- Replicating Experiments : Reproduce studies under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere) .
- Advanced Analytical Methods : Use LC-MS or X-ray crystallography to identify minor byproducts and validate purity thresholds (>95%) .
- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and compare with empirical data .
Q. What mechanistic insights explain the stereochemical outcomes of this compound-involved cycloadditions?
The thiolane ring’s conformation (envelope or twist) influences stereoselectivity in [3+2] cycloadditions. For example:
- Ring Strain : this compound’s puckered geometry may favor endo transition states, as predicted by molecular mechanics simulations .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, enhancing regioselectivity. Experimental validation requires chiral HPLC to separate enantiomers and quantify diastereomeric excess .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?
Stability studies should assess:
- Temperature : Accelerated aging tests (40–60°C) to monitor decomposition via TGA/DSC.
- Light Exposure : UV-Vis spectroscopy to detect photooxidation products (e.g., sulfoxides) .
- pH : Hydrolysis in acidic/basic conditions (e.g., 0.1M HCl/NaOH) analyzed by NMR. Degradation pathways often involve ring-opening to form mercapto alcohols or disulfide bridges, which can be minimized by storing under nitrogen at –20°C .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP Calculation : Use software like ChemAxon or EPI Suite to estimate partition coefficients for solubility studies .
- pKa Prediction : Programs such as SPARC or ACD/Labs predict the hydroxyl group’s acidity (~9.5–10.5), critical for protonation studies in catalysis .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design applications .
Methodological and Ethical Considerations
Q. How should researchers design cross-disciplinary studies involving this compound (e.g., medicinal chemistry and toxicology)?
- Collaborative Frameworks : Define shared objectives (e.g., antiviral activity screening) and standardize protocols for data collection .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and chemical exposure limits .
- Data Sharing : Use platforms like Zenodo to publish raw spectra and crystallographic data, ensuring reproducibility .
Q. What strategies ensure rigorous peer review of this compound-related research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
